molecular formula C9H8F2O3 B6256423 2,6-difluoro-4-(methoxymethyl)benzoic acid CAS No. 228122-41-6

2,6-difluoro-4-(methoxymethyl)benzoic acid

Cat. No. B6256423
CAS RN: 228122-41-6
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-(methoxymethyl)benzoic acid is a fluorinated aromatic carboxylic acid. It has the empirical formula C8H6F2O3 and a molecular weight of 188.13 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 2,6-difluoro-4-(methoxymethyl)benzoic acid can be represented by the SMILES string COc1cc(F)c(C(O)=O)c(F)c1 . This indicates that the molecule contains a methoxy group (OCH3) and two fluorine atoms attached to a benzene ring, with a carboxylic acid group (COOH) also attached to the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-difluoro-4-(methoxymethyl)benzoic acid are not detailed in the sources I found, it’s worth noting that this compound can be used as a reagent in the synthesis of pharmaceuticals .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-(methoxymethyl)benzoic acid is a powder with a melting point of 184-188°C . It has a molecular weight of 188.13 . More specific physical and chemical properties, such as solubility or density, are not provided in the sources I found.

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, to wear personal protective equipment, and to handle it in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,6-difluoro-4-(methoxymethyl)benzoic acid can be achieved through a multi-step process involving the introduction of the fluorine and methoxymethyl groups onto the benzene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "paraformaldehyde", "methanol", "sodium borohydride", "sodium hydroxide", "carbon dioxide", "diethyl ether", "hydrochloric acid", "sodium chloride", "sodium carbonate", "water" ], "Reaction": [ "Step 1: Reduction of 2,6-difluorobenzaldehyde with sodium borohydride in methanol to yield 2,6-difluorobenzyl alcohol", "Step 2: Protection of the alcohol group by reaction with paraformaldehyde in the presence of hydrochloric acid to form 2,6-difluoro-4-(methoxymethyl)benzyl alcohol", "Step 3: Oxidation of the protected alcohol with sodium chlorite in acetic acid to yield 2,6-difluoro-4-(methoxymethyl)benzaldehyde", "Step 4: Carboxylation of the aldehyde with carbon dioxide in the presence of sodium hydroxide to form 2,6-difluoro-4-(methoxymethyl)benzoic acid", "Step 5: Purification of the product by extraction with diethyl ether, followed by washing with water, drying over sodium carbonate, and recrystallization from a suitable solvent" ] }

CAS RN

228122-41-6

Product Name

2,6-difluoro-4-(methoxymethyl)benzoic acid

Molecular Formula

C9H8F2O3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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